![molecular formula C21H18N6O2 B2540718 Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate CAS No. 946298-81-3](/img/structure/B2540718.png)

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

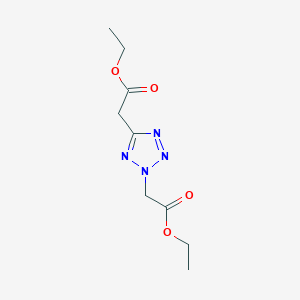

The synthesis of related compounds involves starting with a base structure and adding various functional groups. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as a versatile intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, with the key step being a Pt-cinchona catalyzed enantioselective hydrogenation . Similarly, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one is achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate, which then allows for the creation of novel phenylazopyrimidone dyes . These methods suggest that the synthesis of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate could potentially involve a multi-step reaction, starting with a simple molecule and adding the necessary functional groups through reactions like catalyzed hydrogenation or condensation with cyanoacetate derivatives.

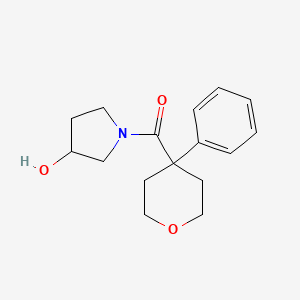

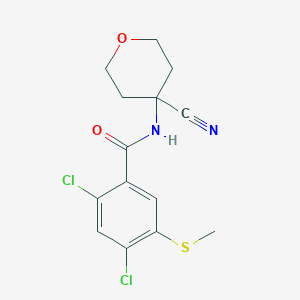

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex, with multiple rings and substituents. The single crystal structure determination and molecular modeling of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate provides insight into how the length of alkyl chains can affect the molecular stacking and conformation . This suggests that the molecular structure of this compound would also be influenced by the specific substituents attached to the benzene and pteridine rings.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to this compound can be quite varied. For example, the preparation of peptidyl 2,2-difluoro-3-aminopropionate involves a Reformatsky reaction followed by N-debenzylation and coupling to a peptide sequence . This indicates that this compound could also undergo reactions such as coupling with other molecules or protective group removal, depending on the desired end product.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. The solubility, crystallinity, and absorption ability of phenylazopyrimidones, for example, are affected by the nature of substituents and the solvent used . The mesogenic behaviors of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate are influenced by the length of alkyl chains . These findings suggest that the physical and chemical properties of this compound would be similarly influenced by its molecular structure and the external conditions such as solvent and temperature.

Aplicaciones Científicas De Investigación

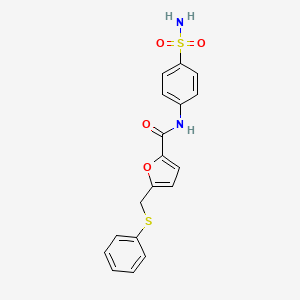

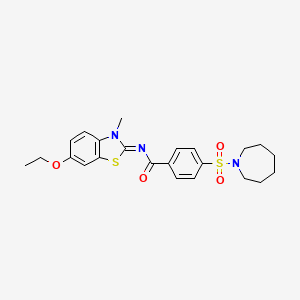

Organic Synthesis and Chemical Modifications

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate serves as a versatile intermediate in organic synthesis. For example, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionates, showcasing its utility in creating potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992). Furthermore, its derivatives have been explored for their antiplatelet activity, indicating potential therapeutic applications (Chen et al., 2008).

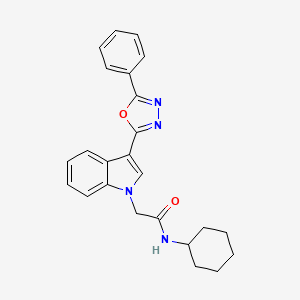

Antimicrobial Agents

Compounds derived from this compound have been investigated for their antimicrobial properties. New quinazolines, for instance, have shown promise as potential antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Material Science and Supramolecular Chemistry

In material science, derivatives of this compound have contributed to the development of novel materials. For instance, multicomponent Platinum(II) cages with tunable emission properties have been synthesized, showcasing the compound's role in creating materials with potential applications in sensing and imaging (Zhang et al., 2017).

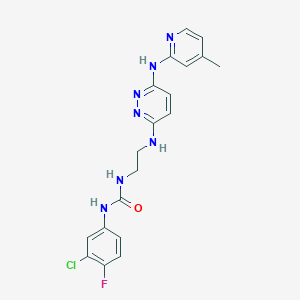

Drug Development and Pharmacology

In the realm of drug development, the compound and its derivatives have been explored for various pharmacological activities. Synthesis and investigation of novel nitric oxide donating hybrid drugs derived from this compound have shown potential in anti-inflammatory activity, pointing towards new therapeutic avenues (Chandak et al., 2012).

Propiedades

IUPAC Name |

ethyl 4-[(4-anilinopteridin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c1-2-29-20(28)14-8-10-16(11-9-14)25-21-26-18-17(22-12-13-23-18)19(27-21)24-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNDIVSYQBLBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)